molecular formula C8H13N3OS B13868594 methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate

methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate

Katalognummer: B13868594
Molekulargewicht: 199.28 g/mol
InChI-Schlüssel: IIUQAKYRPSQDCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves several steps. One common method includes the reaction of 4-hydroxypiperidine with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like benzene with tetrabutylammonium bromide as a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H13N3OS

Molekulargewicht

199.28 g/mol

IUPAC-Name

methyl N-cyano-4-hydroxypiperidine-1-carboximidothioate

InChI

InChI=1S/C8H13N3OS/c1-13-8(10-6-9)11-4-2-7(12)3-5-11/h7,12H,2-5H2,1H3

InChI-Schlüssel

IIUQAKYRPSQDCU-UHFFFAOYSA-N

Kanonische SMILES

CSC(=NC#N)N1CCC(CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.